molecular formula C15H16N2O3S B2826213 (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide CAS No. 880796-37-2

(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Cat. No.: B2826213
CAS No.: 880796-37-2
M. Wt: 304.36
InChI Key: LBKFWXQOWTVZCE-XFXZXTDPSA-N
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Description

(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide: is an organic compound characterized by its unique chemical structure, which includes a thiazolidine ring and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through a cyclization reaction involving a thiol and an amine.

    Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, where a butylphenyl halide reacts with the thiazolidine intermediate.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Optimized Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and purity.

    Catalysts and Reagents: Specific catalysts and reagents are used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The butylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated thiazolidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Pathways: It is used to study biochemical pathways involving thiazolidine derivatives.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and modulating biochemical pathways. The thiazolidine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-methylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
  • (Z)-N-(4-ethylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
  • (Z)-N-(4-propylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Uniqueness

  • Structural Differences : The presence of the butyl group in (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide distinguishes it from its methyl, ethyl, and propyl analogs.
  • Biological Activity : The butyl group may confer unique biological properties, making it more effective in certain applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2Z)-N-(4-butylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-3-4-10-5-7-11(8-6-10)16-13(18)9-12-14(19)17-15(20)21-12/h5-9H,2-4H2,1H3,(H,16,18)(H,17,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFWXQOWTVZCE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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